Amides, soya, N,N-di-Me
Description
Properties
CAS No. |
160738-77-2 |
|---|---|
Molecular Formula |
C17H22Cl2N4 |
Synonyms |
Amides, soya, N,N-di-Me |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dimethyl Soya Fatty Acid Amides
Conventional Amidation Pathways
Conventional amidation pathways typically involve the reaction of a carboxylic acid or its activated derivative with an amine. These methods often require specific reaction conditions to overcome thermodynamic barriers or enhance reaction rates.
Direct amidation is a straightforward approach where fatty acids or their esters react directly with dimethylamine (B145610). This process often benefits from the presence of a catalyst to facilitate the reaction, especially for esters which undergo transamidation.
One established method involves the reaction of methyl esters of soybean fatty acids with anhydrous dimethylamine in the presence of an alkali metal alkoxide catalyst, such as sodium methoxide (B1231860) googleapis.comgoogle.comgoogle.com. This transamidation reaction proceeds at elevated temperatures and often under vacuum to remove methanol (B129727) by-product, driving the equilibrium towards the amide product google.com. For instance, a process for producing N,N-dimethyl amides of soybean fatty acids from methyl esters of soybean fatty acids utilized a 25% solution of sodium methoxide (0.29% sodium based on ester content) as a catalyst. The reaction involved degassing and demoisturizing the esters at 150°C under vacuum, cooling to 40°C, adding the catalyst, and then introducing anhydrous dimethylamine over 1.5 hours. The mixture was subsequently agitated, and excess amine was stripped off under vacuum at 100°C for 1 hour. This method yielded a product containing 96% N,N-dimethyl amides of soybean fatty acids google.com.
Another study demonstrated the amidation of transgenic soybean oil directly with N,N-dimethyl-1,3-propanediamine (DMAPA) in the presence of KOH, typically at temperatures between 120-140°C. A two-step transesterification-amidation process, where soybean oil is first transesterified to fatty acid methyl esters and then reacted with DMAPA, showed higher yields (83.14%) compared to direct amidation (unspecified yield for direct amidation, but implied lower) . While this specific example uses DMAPA, the principle of converting fatty acid methyl esters with amines is directly applicable to dimethylamine for N,N-dimethyl amides.
Table 1: Representative Conditions for Direct Amidation of Soya Fatty Acid Methyl Esters
| Reactants | Catalyst | Temperature (°C) | Time | Key Process Steps | Yield (%) (Amide Content) | Reference |
| Soya Fatty Acid Methyl Esters, Anhydrous Dimethylamine | Sodium Methoxide (0.29% Na on ester) | 40-100 | ~1.5 h + 1 h stripping | Degassing, demoisturizing, catalyst addition, dimethylamine addition, stripping | 96 | google.com |
| Transgenic Soybean Oil (or FAMEs), N,N-Dimethyl-1,3-propanediamine | KOH | 120-140 (direct), 65 (transesterification) | Several hours (amidation) | Direct amidation or Transesterification followed by amidation | 83.14 (FAMEs pathway) |
Nucleophilic acyl substitution is a fundamental reaction mechanism for the formation of amides from more reactive carboxylic acid derivatives. In these reactions, a nucleophile (dimethylamine in this case) attacks the electrophilic carbonyl carbon, leading to the displacement of a leaving group libretexts.orglscollege.ac.in.
Acyl halides, particularly acyl chlorides, are highly reactive carboxylic acid derivatives and are frequently employed for amide synthesis due to their strong electrophilicity libretexts.orgcsic.es. The reaction involves the nucleophilic attack of dimethylamine on the carbonyl carbon of the fatty acyl chloride, followed by the expulsion of a halide leaving group. This process typically proceeds rapidly and under mild conditions libretexts.orglibretexts.org.
Fatty acids can be converted into their corresponding acyl chlorides using reagents like thionyl chloride (SOCl2) or oxalyl chloride csic.es. For example, a process for producing pure N,N-dialkyl substituted fatty acid amides, including N,N-dimethylamides of aliphatic carboxylic acids like octanoic and hexanoic acid, involves condensing the alkanoyl chloride with a dilute solution of dialkylamine at a temperature of approximately 8 to 12°C. The crude product is then isolated by salting out with sodium chloride and purified by vacuum distillation google.com. This methodology can be extended to soya fatty acyl chlorides. The mechanism involves an addition-elimination pathway, where the amine attacks the carbonyl, forming a tetrahedral intermediate, and then the chloride departs libretexts.orglibretexts.org.
Acid anhydrides are another class of reactive carboxylic acid derivatives that can be used in amide synthesis via nucleophilic acyl substitution lscollege.ac.in. While generally less reactive than acyl halides, they offer an alternative for amide bond formation.
A method for synthesizing N,N-dimethylamides involves the amination of carboxylic acids using N,N-dimethylformamide (DMF) as a dimethylamine reagent in combination with trimethylacetic anhydride (B1165640). This reaction is catalyzed by potassium tert-butoxide (KOtBu). This protocol has been demonstrated for a variety of aliphatic and aromatic carboxylic acids to provide N,N-dimethylamides organic-chemistry.orgthieme-connect.com. The use of trimethylacetic anhydride activates the carboxylic acid, making it susceptible to nucleophilic attack by the dimethylamine generated or supplied from DMF. Another recent development involves the use of diboronic acid anhydride (DBAA) as a catalyst for the dehydrative condensation of carboxylic acids with aqueous dimethylamine, yielding N-methyl secondary amides and showing applicability to direct amidations with aqueous dimethylamine rsc.org.
Transamidation refers to the interconversion of one amide into another, or the conversion of an ester into an amide, by reaction with an amine organic-chemistry.orgresearchgate.net. This approach is particularly relevant for soya fatty acid chemistry, where fatty acid methyl esters are readily available from the transesterification of soybean oil googleapis.comgoogleapis.com.
The conversion of fatty esters (e.g., soya fatty acid methyl esters) with a secondary amine (like dimethylamine) to the corresponding amide derivative is a direct form of transamidation googleapis.comgoogle.com. This reaction is often catalyzed by bases such as sodium methoxide, as described in Section 2.1.1 google.com. The transamidation process effectively swaps the alkoxy group of the ester with the amine moiety, leading to the formation of the amide and an alcohol (e.g., methanol) as a byproduct googleapis.comgoogle.comgoogle.com. While not explicitly "transamidation of an amide" in the strictest sense for N,N-dimethyl soya fatty acid amides, the conversion of fatty esters with dimethylamine is a key pathway and falls under this general strategy of interconversion.
Table 2: Comparison of Nucleophilic Acyl Substitution Strategies for Amide Synthesis (General)
| Strategy | Starting Material | Amine Reactant | Activator/Intermediate | Conditions (General) | Advantages | Disadvantages | Reference |
| Acyl Halides | Carboxylic Acid -> Acyl Halide | Dimethylamine | Fatty Acyl Chloride | Mild, fast reaction | High reactivity, good yields | Requires prior activation of acid, corrosive reagents, byproduct HCl | libretexts.orgcsic.eslibretexts.orggoogle.com |
| Acid Anhydrides | Carboxylic Acid | Dimethylamine (or from DMF) | Trimethylacetic Anhydride, DBAA | Catalytic, often mild | Cleaner than acyl halides, avoids HCl byproducts | Can be less reactive than acyl halides, may require catalysts | lscollege.ac.inorganic-chemistry.orgthieme-connect.comrsc.org |
| Transamidation (from esters) | Fatty Acid Esters | Dimethylamine | Catalysts (e.g., alkali metal alkoxides) | Elevated temperature, often catalytic | Utilizes readily available esters, often simpler workup | Can require higher temperatures, equilibrium-limited (methanol removal) | googleapis.comgoogle.comgoogle.com |
Catalytic Approaches in Amide Synthesis
The development of catalytic methods for amide synthesis has gained significant attention due to their potential for improved efficiency, milder conditions, and reduced waste generation csic.esorganic-chemistry.org. Several catalytic systems have been explored for the formation of fatty acid amides, including N,N-dimethyl derivatives.
Alkali metal alkoxides, such as sodium methoxide, are widely used as catalysts for the amidation of fatty acid esters with secondary amines like dimethylamine, often driving the reaction by removing the alcohol co-product google.com. Other alkali metal derivatives, including alkali metal hydroxides and alkali metal amides, can also serve as catalysts google.com. For instance, a method involving methyl esters of soybean oil fatty acids and anhydrous dimethylamine employed 0.5% sodium (as sodium methoxide) to achieve rapid reaction rates, with reduction of free amine concentration occurring quickly google.com.
More advanced catalytic systems have emerged for direct amidation of carboxylic acids. These include:
Boronic Acid Catalysts: Various boronic acids (e.g., [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), 5-methoxy-2-iodophenylboronic acid (MIBA), (2-(thiophen-2-ylmethyl)phenyl)boronic acid) have been shown to catalyze direct amidation between carboxylic acids and amines, often at room temperature or slightly higher temperatures, with good yields organic-chemistry.org. Diboronic acid anhydride (DBAA) is also reported to catalyze dehydrative condensation with aqueous dimethylamine rsc.org.
Metal Catalysts: Iron(III) chloride hexahydrate (FeCl3·H2O) and titanium dioxide (TiO2) have been explored as catalysts for direct amidation of fatty acids with amines, achieving good yields (70-95% with FeCl3·H2O, 92% with TiO2) csic.es. Magnesium powder (Mg) has also shown effectiveness (70-99% yield) csic.es.
Enzymatic Catalysis: Lipases, particularly immobilized lipases (e.g., Novozym® 435 or Amano lipase (B570770) from Pseudomonas fluorescens), have been demonstrated for the synthesis of fatty amides via direct aminolysis of triglycerides or fatty acid esters csic.esscielo.br. While most studies focus on primary amides or specific N-alkyl amides, the principle of enzymatic catalysis offers a green chemistry approach.
Heterogeneous Catalytic Systems: A two-catalyst heterogeneous system has been reported for the one-pot synthesis of N,N-dimethylalkylamines (ADMAs) from fatty acids or fatty acid methyl esters (FA(ME)s). This system uses ortho-niobium pentoxide (ortho-Nb2O5) for the initial amidation of FA(ME)s and PtVOx/SiO2 for the subsequent hydrogenation of the in-situ generated fatty amide. This system is applicable to natural fatty acids, achieving yields up to 90% rsc.org.
Other Catalysts: 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been used as a non-toxic catalyst for the direct amidation of soybean oil with alkyl amines in solvent-free reactions to synthesize long-chain fatty acid amides researchgate.net. Potassium tert-butoxide (KOtBu) in conjunction with trimethylacetic anhydride is also a catalytic system for synthesizing N,N-dimethylamides from carboxylic acids and DMF organic-chemistry.orgthieme-connect.com.
Table 3: Examples of Catalysts in Fatty Amide Synthesis
| Catalyst Type | Specific Catalyst (Example) | Reaction Type | Substrate | Amine Reactant | Yield (General) | Reference |
| Alkali Metal Alkoxides | Sodium Methoxide | Transamidation | Soya Fatty Acid Methyl Esters | Dimethylamine | 96% | google.com |
| Boronic Acids | 5-methoxy-2-iodophenylboronic acid (MIBA), Diboronic acid anhydride (DBAA) | Direct Amidation | Carboxylic Acids | Amines (e.g., aqueous dimethylamine) | High | organic-chemistry.orgrsc.org |
| Transition Metal Oxides | Ortho-Nb2O5 (for amidation), PtVOx/SiO2 (for hydrogenation) | One-pot amidation/hydrogenation | Fatty Acids/Esters | Methylamines | Up to 90% | rsc.org |
| Lewis Acids | FeCl3·H2O, TiO2, Mg powder | Direct Amidation | Fatty Acids | Amines | 70-99% | csic.es |
| Organocatalysts | DABCO | Direct Amidation | Soybean Oil (triglycerides) | Alkyl Amines | High | researchgate.net |
| Organocatalysts (Activator) | Potassium tert-butoxide / Trimethylacetic Anhydride | Amination of Carboxylic Acids | Aliphatic/Aromatic Carboxylic Acids | Dimethylamine (from DMF) | Practical & Efficient | organic-chemistry.orgthieme-connect.com |
| Enzymes | Lipase (Pseudomonas fluorescens) | Direct Aminolysis | Triglycerides (e.g., Brazil nut oil) | Alkanolamines | 68-95% | scielo.br |
Homogeneous Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants. For the amidation of fatty acids or their esters with amines, homogeneous catalysts are often employed due to their high activity and selectivity under relatively mild conditions. Industrial synthesis of fatty acid amides frequently uses homogeneous catalysts such as sodium ethoxide, sodium methoxide, and calcium chloride. mdpi.comresearchgate.net These catalysts can facilitate the direct amidation of soybean fatty acids or their methyl esters with dimethylamine. For example, sodium methoxide has been reported to catalyze the reaction at elevated temperatures. smolecule.com In one industrial patent, the synthesis of N,N-dimethyl amide of soybean fatty acids involved reacting methyl esters of soybean fatty acids with anhydrous dimethylamine in the presence of sodium methoxide (0.29% sodium based on ester content) at 40°C, after initial degassing and demoisturizing at 150°C. The reaction mixture was agitated for 45 minutes, resulting in a product containing 96% N,N-dimethyl amides of soybean fatty acids. google.com
Heterogeneous Catalysis (e.g., Metal Oxide Catalysts)
Heterogeneous catalysis utilizes catalysts that are in a different phase from the reactants, often solids in liquid or gas-phase reactions. This approach offers advantages such as easier catalyst separation and reusability, leading to more sustainable processes. Metal oxides have shown significant promise as heterogeneous catalysts for amidation reactions. For instance, in the synthesis of N,N-dimethylalkylamines (ADMAs) from fatty acids or fatty acid methyl esters, a heterogeneous catalytic system involving ortho-Nb₂O₅ has been reported for the amidation step. rsc.org Other metal oxide catalysts, such as ZnO, ZrO₂, Al₂O₃, MgO, and V₂O₅, have also been investigated for the conversion of fatty acids or their derivatives into fatty nitriles, which often proceed via fatty amide intermediates. researchgate.netacs.org Studies comparing the catalytic activity of various metal oxides and hydroxides in the amidation of fatty acid methyl esters, including those with 3-(dimethylamino)-1-propylamine, noted high activity for mixed oxides like Fe₃O₄ and Co₃O₄. researchgate.netresearchgate.net Zn-doped CaO nanospheroids have been identified as highly efficient heterogeneous catalysts for the amidation of natural triglycerides with diethanolamine, achieving complete conversion in 30 minutes at 90°C and demonstrating recyclability for up to six cycles. mdpi.com While specific data on direct synthesis of N,N-dimethyl soya fatty acid amides using these exact heterogeneous catalysts is less detailed in general literature, the principles and efficacy demonstrated for similar fatty amide syntheses suggest their applicability.
Organocatalysis
Organocatalysis involves small organic molecules as catalysts, offering an alternative to metal-based catalysis, often leading to more environmentally benign processes. While specific organocatalytic methods for the synthesis of N,N-dimethyl soya fatty acid amides are not widely detailed in the readily available literature, the broader field of organocatalysis for amide synthesis has seen advancements. For example, some approaches to fatty amides have explored the use of non-toxic organocatalysts like DABCO (1,4-Diazabicyclo[2.2.2]octane) in solvent-free reactions involving soybean oil and alkyl amines, achieving high purity and yield. researchgate.netresearchgate.net Additionally, phosphine (B1218219) (PPh₃) has been reported as a cheap and efficient organocatalyst for the synthesis of 2,4,5-trisubstituted imidazoles, indicating its potential in other amidation reactions. researchgate.net The development of metal-free amidation protocols using specific borate (B1201080) catalysts like B(OCH₂CF₃)₃ have also been described, which can catalyze the amidation of carboxylic acids and amines. mdpi.com
Advanced Reaction Engineering for Amidation
Advanced reaction engineering techniques offer significant improvements in the efficiency, selectivity, and environmental footprint of chemical synthesis.
Microwave-Assisted Synthesis
Microwave-assisted synthesis accelerates chemical reactions by efficiently transferring energy to the reaction mixture. For the synthesis of N,N-dimethyl soyamide, microwave irradiation has been reported as a method to enhance yield and purity by reducing reaction times and minimizing side reactions. smolecule.com General microwave-assisted, solvent-free preparations of amides from carboxylic acids and amines have shown to be practical and easy to handle, often achieving faster reaction rates compared to conventional heating. mdpi.comgoogle.comoatext.com For instance, the solvent-free synthesis of amides from carboxylic acids and amines under microwave irradiation has been reported on a millimole scale, with reactions typically conducted at temperatures between 150°C and 400°C, and preferably between 180°C and 300°C. google.com The duration of microwave irradiation is dependent on factors such as reactor geometry, microwave energy, and desired conversion. google.com
Continuous Flow Reaction Systems
Continuous flow reaction systems involve performing reactions in a continuous stream rather than in batches, offering benefits such as improved process control, enhanced safety, higher reproducibility, and scalability. nih.gov A continuous process for the preparation of fatty acid amides by reacting fatty acids with amines has been patented, demonstrating the applicability of this approach for tertiary amides like N,N-dimethyl soya fatty acid amides. google.com This method is particularly suitable for the reaction of fatty acids with amines where both R¹ and R² are hydrocarbon radicals. google.com A solvent-free protocol for continuous flow synthesis of amides at room temperature, using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as a reagent in a jacketed screw reactor, has been developed, achieving nearly complete conversion for various amide derivatives with residence times of 30-300 seconds. nih.govrsc.org This flow-to-flow approach enhances green chemistry principles by reducing separate steps and improving scalability. nih.gov
Nucleophilic Acyl Substitution Strategies
Reactions Involving Acid Anhydrides
The synthesis of N,N-dimethyl soya fatty acid amides typically involves the amidation reaction of soybean fatty acids or their methyl esters with dimethylamine. This process can be effectively carried out using a variety of catalytic systems and sophisticated reaction engineering approaches. smolecule.com
Homogeneous Catalysis
Homogeneous catalysis utilizes catalysts that exist in the same phase as the reactants, often distinguished by their high activity and selectivity under relatively mild reaction conditions. In the industrial production of fatty acid amides, homogeneous catalysts such as sodium ethoxide, sodium methoxide, and calcium chloride are frequently employed. mdpi.comresearchgate.net These catalysts facilitate the direct amidation of soybean fatty acids or their methyl esters with dimethylamine. For instance, sodium methoxide has been reported to catalyze this reaction at elevated temperatures. smolecule.com In one industrial process, the synthesis of N,N-dimethyl amide of soybean fatty acids involved reacting methyl esters of soybean fatty acids with anhydrous dimethylamine. This was performed in the presence of sodium methoxide (at a concentration equivalent to 0.29% sodium relative to the ester content) at 40°C, following an initial degassing and demoisturizing step at 150°C. Agitation of the reaction mixture for 45 minutes yielded a product containing 96% N,N-dimethyl amides of soybean fatty acids. google.com
Heterogeneous Catalysis (e.g., Metal Oxide Catalysts)
Heterogeneous catalysis employs catalysts that are in a different phase from the reactants, typically solid catalysts interacting with liquid or gas-phase reactants. This method offers distinct advantages, such as simplified catalyst separation and enhanced reusability, contributing to more sustainable chemical processes. Metal oxides have emerged as promising heterogeneous catalysts for amidation reactions. For example, in the synthesis of N,N-dimethylalkylamines (ADMAs) from fatty acids or fatty acid methyl esters, an ortho-Nb₂O₅-based heterogeneous catalytic system has been documented for the amidation step. rsc.org Other metal oxide catalysts, including ZnO, ZrO₂, Al₂O₃, MgO, and V₂O₅, have been investigated for the conversion of fatty acids or their derivatives into fatty nitriles, a process that often proceeds via fatty amide intermediates. researchgate.netacs.org Research comparing the catalytic activities of various metal oxides and hydroxides in the amidation of fatty acid methyl esters, including those reacting with 3-(dimethylamino)-1-propylamine, highlighted the high activity of mixed oxides such as Fe₃O₄ and Co₃O₄. researchgate.netresearchgate.net Notably, Zn-doped CaO nanospheroids have been identified as highly efficient heterogeneous catalysts for the amidation of natural triglycerides with diethanolamine. These catalysts achieved complete conversion within 30 minutes at 90°C and demonstrated excellent recyclability for up to six reaction cycles. mdpi.com While detailed direct data specifically for N,N-dimethyl soya fatty acid amides with these heterogeneous catalysts are less prevalent in general literature, the demonstrated efficacy for similar fatty amide syntheses indicates their potential applicability.
Organocatalysis
Organocatalysis utilizes small organic molecules as catalysts, presenting a valuable alternative to traditional metal-based catalysis and often leading to more environmentally friendly synthetic pathways. While specific organocatalytic methods for the synthesis of N,N-dimethyl soya fatty acid amides are not extensively detailed in readily available literature, the broader field of organocatalysis for amide synthesis has experienced significant advancements. For instance, some approaches to fatty amide synthesis have explored the use of non-toxic organocatalysts such as DABCO (1,4-Diazabicyclo[2.2.2]octane) in solvent-free reactions involving soybean oil and alkyl amines, achieving high purity and yield. researchgate.netresearchgate.net Additionally, phosphine (PPh₃) has been reported as an economical and efficient organocatalyst for synthesizing 2,4,5-trisubstituted imidazoles, suggesting its broader potential in various amidation reactions. researchgate.net The development of metal-free amidation protocols utilizing specific borate catalysts, such as B(OCH₂CF₃)₃, has also been described, capable of catalyzing the amidation of carboxylic acids and amines. mdpi.com
Advanced Reaction Engineering for Amidation
Advanced reaction engineering techniques offer substantial enhancements in the efficiency, selectivity, and environmental footprint of chemical synthesis processes.
Microwave-Assisted Synthesis
Microwave-assisted synthesis accelerates chemical reactions by efficiently transferring energy to the reaction mixture. For the synthesis of N,N-dimethyl soyamide, microwave irradiation has been reported to improve yield and purity by shortening reaction times and minimizing undesirable side reactions. smolecule.com Generally, microwave-assisted, solvent-free preparations of amides from carboxylic acids and amines have proven to be practical and straightforward to implement, often achieving significantly faster reaction rates compared to conventional heating methods. mdpi.comgoogle.comoatext.com For example, the solvent-free synthesis of amides from carboxylic acids and amines under microwave irradiation has been conducted on a millimole scale, with reactions typically maintained at temperatures ranging from 150°C to 400°C, and preferably between 180°C and 300°C. google.com The required duration of microwave irradiation is influenced by various factors, including the geometry of the reaction vessel, the amount of microwave energy supplied, and the desired degree of conversion. google.com
Solvent-Free Amidation Protocols
Solvent-free amidation protocols are highly advantageous due to their environmental benefits and reduced operational costs, as they eliminate the need for solvent recovery and disposal. The direct amidation of soybean oil with amines, using non-toxic catalysts under solvent-free conditions, has been reported for the synthesis of bio-based fatty acid amides, resulting in products of high purity and yield. researchgate.netresearchgate.net Similarly, several research efforts focusing on the amidation of fatty acids or their methyl esters emphasize the use of solvent-free conditions to achieve more sustainable and industrially viable processes. rsc.orgmdpi.com For instance, the application of KPF₆ in substoichiometric quantities (50 mol%) has been described for the solvent-free amidation of carboxylic acids at 130°C. mdpi.com Another notable development involves the use of heterobimetallic lanthanum-sodium complexes as highly efficient catalysts for methyl ester amidation under mild, solvent-free conditions (80°C), demonstrating a broad applicability with high yields for various amides. mdpi.com
Biocatalytic Synthesis Routes
Biocatalysis, leveraging the high specificity and efficiency of enzymes under mild conditions, offers a "green" alternative to conventional chemical synthesis. Lipases, carboxylic acid reductases, and transaminases are among the key enzymes being explored for the production of N,N-dimethyl soya fatty acid amides and related derivatives.
Lipase-Mediated Amidation
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), known for their ability to catalyze hydrolysis, esterification, and transesterification reactions, also exhibit promiscuous activity in amidation (aminolysis) reactions. wikipedia.orgfishersci.cathegoodscentscompany.comnih.gov This versatility makes them highly attractive for the enzymatic synthesis of fatty amides.
Mechanism: Lipase-catalyzed amidation typically proceeds via a "bi-bi ping-pong" mechanism involving an acyl-enzyme intermediate. In this process, the lipase's active site (often containing a serine residue) forms a covalent bond with the acyl group from a carboxylic acid or an ester. Subsequently, an amine nucleophilically attacks this acyl-enzyme intermediate, leading to the formation of the amide product and regeneration of the free enzyme. wikipedia.orgfishersci.canih.gov
Substrates and Conditions: Lipases can catalyze amidation using various acyl donors, including free fatty acids, fatty acid methyl esters (FAMEs), and even triglycerides (oils). Dimethylamine or other amines serve as the nucleophilic partners. wikipedia.orgmdpi.comuni.lunih.govnih.gov These enzymatic reactions can be performed under mild conditions, such as lower temperatures and ambient pressure, contrasting with the harsh conditions often required for chemical synthesis. thegoodscentscompany.comuni.lu Reaction media can range from solvent-free systems to organic solvents like isoamyl alcohol, hexane (B92381), or acetonitrile, which can influence enzyme activity and substrate solubility. mdpi.comnih.govflybase.orgfishersci.no
Detailed Research Findings:
Novozym 435 (CALB): Candida antarctica lipase B (CALB), particularly in its immobilized form as Novozym 435, is a widely used and highly effective biocatalyst for various amidation reactions. fishersci.caflybase.orgfishersci.norqbchemical.comnih.govrqbchemical.com It has demonstrated high regio-selectivity and conversion rates in the synthesis of different amide compounds. flybase.org Studies have shown its efficacy in the direct amidation of carboxylic acids with amines, achieving high yields. For instance, a 95% yield was reported for the production of a secondary amide from a dihydroxy oleic acid derivative and N-methylethanol amine in isoamyl alcohol at 50°C over 72 hours using CALB. fishersci.no
Direct Aminolysis of Triglycerides: Lipase from Pseudomonas fluorescens (LPF) has been successfully employed for the direct aminolysis of triglycerides from plant oils, such as Brazil nut oil, to produce fatty acid amides. Yields ranging from 68% to 95% were achieved in solvent-free or hexane-containing systems. mdpi.com
Use of Fatty Acid Methyl Esters (FAMEs): FAMEs, which can be readily produced from soybean oil via lipase-catalyzed transesterification (biodiesel production), serve as excellent acyl donors for subsequent enzymatic amidation with dimethylamine. rqbchemical.comuni.luresearchgate.net
| Enzyme (Biocatalyst) | Acyl Donor | Amine Nucleophile | Conditions | Product Type / Yield | Source |
|---|---|---|---|---|---|
| Novozym 435 (CALB) | Phenylglycinol (as fatty acid source) | Capric acid (as acyl donor) | Molar ratio (amine:acid) 1.5:1, 15 wt% enzyme, 60°C, 600 rpm, 19 h, solvent-free | Phenylglycolamide (Aromatic Amide), 89.41% yield | flybase.org |
| CALB | 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) | N-methylethanol amine | 100 IU enzyme, 50 mM DOD, 100 mM amine, 50°C, 72 h, isoamyl alcohol | Secondary amide of DOD, 95% yield | fishersci.no |
| Amano lipase (Pseudomonas fluorescens) | Brazil nut oil triglycerides | Ethanolamine | 10-15% lipase, 3 equiv. ethanolamine, 40-50°C, 24-96 h, solvent-free or hexane | Fatty acid amides (e.g., oleoylethanolamine), 68-95% yield | mdpi.com |
| Lipase (general) | Fatty acid monoglyceride | Monoethanolamine | Molar ratio 1:1 to 1:2, 10-20% lipase, 20-70°C, 2-5 h, solvent reaction system | Fatty acid monoethanolamide, High yield | nih.gov |
Carboxylic Acid Reductase (CAR) and Transaminase Cascade Approaches
While direct synthesis of N,N-dimethyl soya fatty acid amides using carboxylic acid reductases (CARs) and transaminases (TAs) in a cascade specifically for amidation is an emerging area, these enzymes are predominantly known for their roles in producing aldehydes and amines from carboxylic acids.
Enzyme Functions:
Carboxylic Acid Reductases (CARs): CARs (EC 1.2.1.30) are an important class of biocatalysts capable of reducing carboxylic acids to their corresponding aldehydes. This transformation is highly chemoselective and occurs under mild aqueous conditions. dsmz.dewikipedia.orgfishersci.ca The reaction typically requires cofactors such as ATP and NADPH. fishersci.ca
Transaminases (TAs): TAs (also known as ω-transaminases, EC 2.6.1.x) catalyze the reversible transfer of an amino group from an amino donor (e.g., isopropylamine) to a keto acid or aldehyde acceptor, producing a new amine and a keto compound. dsmz.dewikipedia.orgfishersci.caatamanchemicals.comciteab.com
Cascade Application for Amides: The primary application of CAR-TA cascades has been in the synthesis of amines from carboxylic acids. This involves CAR converting the carboxylic acid to an aldehyde, which then serves as a substrate for a transaminase to form the desired amine. dsmz.dewikipedia.orgfishersci.caatamanchemicals.com While less commonly reported for direct amide synthesis compared to amine synthesis, CARs have been assayed for direct amide bond formation between carboxylic acids and primary or secondary amines. dsmz.de This represents a repurposing of CARs for non-native reactions, indicating potential for direct amide synthesis, although current applications are largely academic and small-scale, requiring optimization for industrial robustness and scalability. dsmz.de
Formats and Challenges: These enzyme cascades can be implemented in various formats, including in vivo (within whole cells, typically engineered microorganisms like E. coli) or in vitro (cell-free systems, often in "one-pot" reactions or microfluidic setups). dsmz.dewikipedia.orgfishersci.caatamanchemicals.com A key challenge in these biocatalytic cascades is the need for efficient cofactor regeneration (e.g., ATP and NADPH for CARs), which is often integrated into the cascade design. nih.govdsmz.defishersci.ca
| Enzyme Type | Primary Function in Cascade | Role in Amide Synthesis | Cofactor Requirement | Format | Source |
|---|---|---|---|---|---|
| Carboxylic Acid Reductase (CAR) | Converts carboxylic acid to aldehyde | Potential direct amide formation from acids and amines (non-native reaction) | ATP, NADPH | In vivo (whole cells), in vitro (cell-free) | dsmz.dewikipedia.orgfishersci.ca |
| Transaminase (TA) | Aminates aldehyde/ketone to amine | Indirect role: could form amine (e.g., dimethylamine) for subsequent amidation, or potentially part of a broader cascade for amide formation. | Pyridoxal phosphate (B84403) (PLP) | In vivo (whole cells), in vitro (cell-free) | dsmz.defishersci.caatamanchemicals.com |
Enzymatic Modifications of Glycerides
Enzymatic modifications of glycerides (mono-, di-, and triglycerides) offer a pathway for producing fatty acid amides, particularly those derived from plant oils like soybean oil. Lipases are central to these transformations.
Key Reactions:
Aminolysis of Glycerides: Lipases are capable of catalyzing the aminolysis reaction, where an amine (such as dimethylamine) reacts directly with the ester bonds of glycerides (e.g., triglycerides present in soybean oil) to yield fatty acid amides and glycerol (B35011) as a byproduct. thegoodscentscompany.com This direct conversion of triglycerides to amides under enzymatic catalysis provides a sustainable and efficient route.
Sequential Conversion via Fatty Acid Esters: Glycerides, specifically triglycerides, can first be converted into fatty acid methyl esters (FAMEs) through lipase-catalyzed transesterification (the process used in biodiesel production). These FAMEs, being simpler esters, can then serve as acyl donors in a subsequent lipase-mediated amidation reaction with dimethylamine to produce the N,N-dimethyl fatty acid amides. rqbchemical.comuni.luresearchgate.net This two-step approach allows for flexibility in raw material utilization and reaction conditions.
Partial Glycerides as Acyl Donors: Studies have also demonstrated the enzymatic synthesis of fatty acid monoethanolamides using fatty acid monoglycerides (B3428702) and monoethanolamine in the presence of lipase, indicating that partial glycerides can also act as efficient acyl donors. nih.gov This is beneficial because monoglycerides have better mutual solubility with amines compared to triglycerides or free fatty acids, leading to higher reaction efficiencies. nih.gov
Advantages: Enzymatic modification of glycerides for amide synthesis offers several advantages, including the ability to operate under milder conditions compared to high-temperature chemical methods, improved selectivity, and the potential for a more environmentally friendly process by utilizing renewable feedstocks like soybean oil. thegoodscentscompany.commdpi.comfishersci.at
| Enzymatic Modification Strategy | Acyl Donor (Glyceride Source) | Amine Nucleophile | Key Enzyme(s) | Product Class | Source |
|---|---|---|---|---|---|
| Direct Aminolysis of Triglycerides | Plant oils (e.g., Brazil nut oil triglycerides) | Ethanolamine (or other amines) | Lipase (e.g., Pseudomonas fluorescens lipase) | Fatty acid amides (e.g., oleoylethanolamine) | mdpi.com |
| Transesterification followed by Amidation | Soybean oil triglycerides | Methanol (for FAMEs); Dimethylamine (for amidation) | Lipase (for both steps) | Fatty Acid Methyl Esters (intermediate), N,N-Dimethyl Soya Fatty Acid Amides | rqbchemical.comuni.luresearchgate.net |
| Aminolysis of Monoglycerides | Fatty acid monoglycerides | Monoethanolamine | Lipase (e.g., Novozym 435) | Fatty acid monoethanolamides | nih.gov |
Mechanistic Investigations of Amide Formation and Transformation
Reaction Kinetics and Rate Determinations
The study of reaction kinetics provides quantitative insight into the rates at which amides are formed and transformed. The formation of N,N-dimethyl amides from fatty acid esters, such as the methyl esters of soybean oil, and dimethylamine (B145610) is often catalyzed by a sodium methoxide (B1231860) catalyst. The progress of this amidation can be monitored over time to determine reaction rates. For instance, in the synthesis of N,N-dimethyl benzamide, a vigorous reaction occurs, with completion observed after heating, indicating rapid kinetics under these conditions. google.com In the synthesis of N,N-dimethyl amides from soybean fatty acids, the reaction was reported to be 90% complete in just 5 minutes and fully complete within 30 minutes. google.com
In more controlled kinetic studies of general amide formation, the reaction between a carboxylic acid and an amine often follows second-order kinetics. researchgate.net The rate of reaction is dependent on factors such as temperature, pH, and the presence of catalysts or coupling agents. luxembourg-bio.comnih.gov For example, the rate constants for the uncatalyzed thermal amidation between 4-phenylbutyric acid and aniline (B41778) have been determined at various temperatures, showing a clear increase in reaction rate with temperature. researchgate.net
| Temperature (°C) | Rate Constant (k) (mL·mol⁻¹·s⁻¹) |
|---|---|
| 130 | 0.21 |
| 150 | 0.58 |
| 170 | 1.26 |
In carbodiimide-mediated couplings, a common method for amide synthesis, the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide (B86325) to form an O-acylisourea intermediate. luxembourg-bio.comnih.gov The subsequent reaction with the amine is typically faster. The kinetics are also highly pH-dependent; studies show that the reaction between a carboxylate group and a doubly protonated carbodiimide (EDCIH₂²⁺) proceeds with a very high rate constant. nih.gov
Elucidation of Reaction Mechanisms
Understanding the precise sequence of bond-forming and bond-breaking events is essential for controlling the synthesis and transformation of amides. The mechanisms involve intricate pathways of nucleophilic attack and proton transfer.
The fundamental step in the formation of "Amides, soya, N,N-di-Me" is the nucleophilic attack of dimethylamine on the electrophilic carbonyl carbon of a soya fatty acid or its derivative (e.g., a methyl ester). libretexts.orgmasterorganicchemistry.com
From Carboxylic Acids: In direct thermal or acid-catalyzed amidation, the carbonyl oxygen of the carboxylic acid is first protonated, which increases the electrophilicity of the carbonyl carbon. The nitrogen atom of dimethylamine then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. researchgate.net
From Esters: When starting from fatty acid esters (e.g., soybean oil methyl ester), the reaction, known as aminolysis, involves the nucleophilic attack of dimethylamine on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, eliminating the alkoxy group (e.g., methoxide) to yield the N,N-dimethyl amide. google.commdpi.com
Enzymatic Pathways: In biological systems or biocatalytic processes, enzymes like Fatty Acid Amide Hydrolase (FAAH) catalyze amide bond cleavage (hydrolysis) through a different nucleophilic pathway. The reaction is initiated by the nucleophilic attack of a serine residue (e.g., Ser241) in the enzyme's active site on the amide's carbonyl carbon, forming a tetrahedral intermediate and subsequently an acyl-enzyme covalent adduct. acs.orgplos.org
The fragmentation of amides in mass spectrometry also proceeds via nucleophilic attack, where a neighboring carbonyl oxygen attacks an amide carbonyl carbon, leading to bond cleavage and the formation of characteristic b and y ions. researchgate.net
Proton transfer events are intimately coupled with nucleophilic attack and the stability of intermediates throughout the reaction mechanism.
In the formation of an amide from a carboxylic acid and an amine, a proton must be transferred from the amine nitrogen to the carboxylic acid's hydroxyl group to allow for the elimination of water. Computational studies suggest that in uncatalyzed reactions, the carboxylic acid itself can participate in the proton transfer via hydrogen bonding, forming a cyclic transition state that facilitates the process. researchgate.net
In enzymatic hydrolysis of fatty acid amides by FAAH, a sophisticated proton shuttle involving a catalytic triad (B1167595) (e.g., Ser217, Ser241, and Lys142) is operative. acs.orgnih.govnih.gov During the formation of the tetrahedral intermediate, a proton is transferred from Ser241 to Ser217, and simultaneously from Ser217 to Lys142. acs.orgnih.gov The collapse of the intermediate to release the amine product is assisted by a reverse proton shuttle, where Lys142 donates a proton back to the leaving group. acs.org This dynamic interplay highlights the critical role of precisely orchestrated proton movements in catalysis. In peptide ions lacking easily mobilized protons, fragmentation is still driven by proton transfer reactions that populate amide nitrogen protonation sites, enabling bond cleavage. acs.org
Nucleophilic Attack Pathways
Theoretical and Computational Chemistry Studies
Computational chemistry provides a molecular-level lens to examine reaction mechanisms that are difficult to probe experimentally. Methods like Density Functional Theory (DFT) are used to map out potential energy surfaces, calculate reaction energies, and analyze the structure of fleeting transition states.
Quantum chemical calculations, particularly DFT, are powerful tools for investigating the electronic structure and energetics of the amide formation process. nih.gov These methods can be used to model the reactants (e.g., a representative soya fatty acid like oleic acid and dimethylamine), intermediates, and products. researchgate.netrsc.org
DFT calculations have been employed to study the mechanism of amide formation catalyzed by various metal complexes. researchgate.netrsc.org For instance, in a study of ruthenium-catalyzed amidation, DFT was used to map the entire reaction profile, including the isomerization of reactants, condensation, and the final amide formation, identifying the rate-determining step and the associated free energy barrier. rsc.org
For N,N-dimethyl amides specifically, DFT calculations combined with spectroscopic studies help to analyze geometric parameters (bond lengths and angles) and vibrational frequencies, confirming the functional groups present. physchemres.org Furthermore, DFT is used to analyze the infrared spectra of amides, calculating the contributions of different resonant structures to the characteristic amide I, II, and III bands. acs.org In studies of larger systems, such as the interaction of fatty acid amides with enzymes, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used. acs.orgportlandpress.com In this approach, the reactive center is treated with a high level of quantum chemistry theory, while the surrounding protein and solvent environment is modeled using classical molecular mechanics force fields. acs.org
The transition state is the highest energy point along the reaction coordinate and represents the kinetic bottleneck of a reaction. Locating and characterizing this transient species is a primary goal of computational mechanistic studies.
Theoretical calculations determine the geometry and energy of transition states, allowing for the calculation of the activation energy (energy barrier) for a given reaction step. For the hydrolysis of oleamide (B13806) (a major component of soya-derived amides) catalyzed by FAAH, QM/MM calculations have been used to map the potential energy surface and identify the transition states for both the formation and collapse of the tetrahedral intermediate. acs.org These calculations reveal that the formation of the tetrahedral intermediate is the rate-limiting step in the enzymatic hydrolysis. acs.org
| Reaction Species | Description | Relative Potential Energy (kcal/mol) |
|---|---|---|
| A | Acyl-Enzyme Adduct (Reactant) | 0.0 |
| B | Transition State 1 (TS1) | 14.0 |
| C | Tetrahedral Intermediate (TI) | 12.5 |
| E | Free Enzyme and Oleic Acid (Product) | -1.5 |
Similarly, DFT studies on metal-catalyzed amide synthesis identify the transition state for the rate-determining step, which is often a hydrogen elimination or C-N bond formation step. researchgate.netrsc.org The calculated free energy barrier of this transition state provides a theoretical prediction of the reaction rate. For example, in the Ru-catalyzed formation of amides from epoxides and amines, the rate-determining step was found to be an amine-assisted hydrogen elimination with a calculated free energy barrier of 28.0 kcal/mol. rsc.org These analyses are invaluable for understanding catalyst activity and for the rational design of new, more efficient catalysts for the synthesis of "this compound".
Modeling of Conformational Dynamics
The conformational landscape of "this compound" is primarily dictated by the rotational barriers around the amide C-N bond and the flexibility of the long alkyl chains derived from soy fatty acids. Computational modeling techniques are indispensable for elucidating the complex interplay of these dynamic motions, providing insights into the molecule's three-dimensional structure and behavior in various environments.
Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations are powerful tools for investigating these conformational dynamics. nih.gov MD simulations, in particular, can track the temporal evolution of the molecule's structure, revealing the accessible conformational states and the transitions between them. nih.govresearchgate.net These simulations rely on force fields to describe the interatomic interactions. researchgate.net
A key feature of N,N-disubstituted amides is the potential for cis-trans isomerism about the amide bond. The planarity of the amide group arises from the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts a partial double bond character to the C-N bond. This results in a significant rotational barrier. Computational models can predict the energetics of this rotation. rsc.org For tertiary amides, the energy barrier for this isomerization can be substantial. fccc.edu
The soy-derived portion of "this compound" consists of a mixture of fatty acid chains, primarily linoleic, oleic, palmitic, and stearic acids. The presence of double bonds in the unsaturated chains (linoleic and oleic) introduces kinks, further diversifying the possible conformations compared to the more linear saturated chains (palmitic and stearic). Modeling studies on similar long-chain amides have shown that these molecules can adopt a range of conformations from extended, linear shapes to more compact, folded or U/J-shaped structures. acs.org The specific conformer population is influenced by both intramolecular forces and the surrounding environment. acs.org
DFT calculations can be employed to analyze the conformational properties and intramolecular interactions, such as hydrogen bonds and dipole attractions, that stabilize different conformers. nih.gov For instance, in related N,N-dimethyl amides, specific conformations are preferred due to these subtle energetic contributions. nih.gov
The following table illustrates representative data from computational studies on the rotational barrier of the C-N amide bond in molecules structurally similar to "this compound".
| Computational Method | Model Compound | Calculated Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Ab initio/DFT | N-acetyl-L-alanine-N',N'-dimethylamide | ~15-20 | nih.gov |
| DFT | N,N-dimethyl acetamide | ~18-21 | fccc.edu |
The table below summarizes key conformational parameters that are typically investigated in modeling studies of flexible amides.
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Amide C-N Dihedral Angle (ω) | Describes the cis (~0°) or trans (~180°) conformation of the amide bond. | DFT, Molecular Dynamics |
| Rotational Energy Barrier | The energy required to rotate around the amide C-N bond. | DFT |
| Alkyl Chain Dihedral Angles | Determine the overall shape (e.g., extended vs. folded) of the fatty acid tail. | Molecular Dynamics |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | Molecular Dynamics |
Chemical Transformations and Derivatization of N,n Dimethyl Soya Fatty Acid Amides
Hydrolysis Pathways and Products
Amides, including N,N-dimethyl fatty acid amides, are known to undergo hydrolysis to yield their corresponding carboxylic acids and amines. This process typically requires heating in the presence of either aqueous acid or aqueous base, with conditions generally more rigorous than those needed for the hydrolysis of acid chlorides or esters. The mechanism of acidic hydrolysis involves the nucleophilic addition of water to the protonated amide, followed by a proton transfer from oxygen to nitrogen to enhance the leaving group ability of the amine, and subsequent elimination of the amine, leading to the carboxylic acid.
Under high-temperature conditions, such as supercritical water, fatty amides can be hydrolyzed to fatty acids. While primary and secondary fatty amides can be hydrolyzed by certain microorganisms like Pseudomonas aeruginosa and Aeromonas hydrophila, which initiate hydrolysis of the amide bond to produce ammonium (B1175870) or amines and readily metabolized fatty acids, tertiary fatty acid amides like N,N-dimethyl amides were notably not transformed by these specific bacterial strains. This indicates a higher resistance to enzymatic hydrolysis in certain biological systems due to the steric hindrance and lack of an N-H bond on the tertiary amide nitrogen.
The general hydrolysis reaction can be represented as:
R-CON(CH₃)₂ + H₂O → R-COOH + HN(CH₃)₂ (dimethylamine)
Where R represents the soya fatty acid alkyl chain.
Reduction Reactions to Amines
N,N-dimethyl soya fatty acid amides can be effectively reduced to their corresponding N,N-dimethylalkylamines. The classic method for amide reduction involves the use of strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄). This reaction transforms the amide carbonyl group (C=O) into a methylene (B1212753) group (CH₂). The mechanism typically involves the nucleophilic addition of a hydride ion to the amide carbonyl, followed by the expulsion of the oxygen atom (as an aluminate anion leaving group) to form an iminium ion intermediate, which is then further reduced by LiAlH₄ to yield the amine.
A more sustainable approach for producing N,N-dimethylalkylamines (ADMAs) from fatty acids or fatty acid methyl esters, applicable to natural fatty acids, involves a one-pot heterogeneous catalytic system. This system first performs amidation (to form the fatty amide in situ) using ortho-Nb₂O₅, followed by hydrogenation of the generated fatty amide to the ADMA using a PtVOₓ/SiO₂ catalyst and hydrogen gas. This integrated process can achieve yields of up to 90% and offers advantages in terms of sustainability by utilizing recyclable catalysts.
Another catalytic hydrogenation procedure for N,N-disubstituted amide reduction utilizes a copper chromite catalyst in combination with a nucleophilic reagent, producing N,N-disubstituted alkylamines. Other methods for reducing tertiary amides to amines include the use of 9-borabicyclo[3.3.1]nonane (9-BBN), or catalytic systems involving zinc or platinum with silanes, or Y[N(TMS)₂]₃ with hydroboration. These varied methods offer different selectivities and reaction conditions depending on the presence of other functional groups.
A general representation of the reduction is:
R-CON(CH₃)₂ + Reducing Agent → R-CH₂N(CH₃)₂
Where R represents the soya fatty acid alkyl chain.
Acylation and Other Substitution Reactions on the Amide Nitrogen
For N,N-dimethyl soya fatty acid amides, the nitrogen atom is already fully substituted with two methyl groups and one acyl group, meaning it lacks an N-H bond. Therefore, typical acylation reactions (e.g., adding another acyl group to the nitrogen) or direct substitution reactions on the nitrogen as seen with primary or secondary amides are generally not applicable.
However, the amide bond itself can undergo transamidation , a process where the amine component of an amide is exchanged with another amine, leading to the formation of a new amide. This is a nucleophilic acyl substitution reaction. For N,N-dimethyl amides with primary amines, this transformation can be promoted by strong bases such as sodium tert-butoxide under solvent-free conditions, yielding the corresponding new amides.
Furthermore, transamidation reactions of tertiary amides have been achieved using various catalytic systems. For example, hydrated Fe(III) salts can catalyze transamidation of tertiary amides with primary and secondary amines. Nickel catalysis, sometimes in conjunction with activating groups like tert-butyloxycarbonyl (Boc), has also been shown to facilitate transamidation of secondary amides with amines and nitroarenes. While these examples might primarily focus on other tertiary amides (e.g., N,N-dimethylformamide, N,N-dimethylacetamide), the principle of amide bond exchange applies and demonstrates a pathway for functional transformation involving the amide nitrogen.
R-CON(CH₃)₂ + R'-NH₂ → R-CONHR' + HN(CH₃)₂
Where R represents the soya fatty acid alkyl chain and R' is a new amine residue.
Conversion to Other Functional Groups (e.g., Esters)
The direct conversion of amides to esters is considered a challenging synthetic transformation that has historically required harsh conditions or specific activating agents. Amides are inherently stable due to the resonance stabilization of the amide bond.
Recent advancements have demonstrated that N,N-dimethyl amides can be converted to esters using specific catalytic systems. Notably, nickel-catalyzed activation of the amide C-N bond has enabled the conversion of amides to esters under exceptionally mild reaction conditions. This methodology avoids the need for a large excess of the alcohol nucleophile and provides a new strategy for converting amide functional groups into esters. This approach involves steps such as oxidative addition, ligand exchange, and reductive elimination within the catalytic cycle.
An indirect route to esters from N,N-dimethyl fatty acid amides involves their hydrolysis to fatty acids, followed by subsequent esterification of these fatty acids. Fatty acids can be converted to esters using various methods, including reaction with alcohols in the presence of acid catalysts, or via activated derivatives like acid chlorides or anhydrides. However, this is a multi-step process rather than a direct functional group interconversion of the amide.
Derivatization for Polymer Precursors and Advanced Materials
N,N-dimethyl soya fatty acid amides, or derivatives thereof originating from soya fatty acids, are valuable precursors and components in the development of polymers and advanced materials, leveraging the long hydrocarbon chains and the amide functionality.
Polymer Precursors : The fatty acid chains of soya, from which these amides are derived, are renewable feedstocks for various polymeric materials. While N,N-dimethyl amides themselves might not be direct monomers for addition polymerization, they can be modified or serve as intermediates. For instance, triglycerides (the source of soya fatty acids) can be converted into N-hydroxyalkyl fatty amides, which can then be further functionalized into various polymerizable monomers such as methacrylate, cyclic norbornene, and imino ether monomers. The double bonds present in the unsaturated fatty acid components of soya (like oleic and linoleic acids) can be chemically modified (e.g., via epoxidation) to introduce reactive sites for polymerization, forming intermediates like polyols for polyurethanes. Additionally, sulfur-derivatized diol monomers can be synthesized from fatty acids via thiol-ene reactions and subsequently polymerized to polyurethanes with desirable thermal properties.
Advanced Materials : Beyond their use as direct polymer precursors, N,N-dimethyl fatty acid amides and their transformed products contribute to advanced materials due to their unique properties. For example, related fatty acid amidopropyl dimethylamines (which share structural similarities derived from fatty acids and a dimethylamine-containing unit) are utilized as antistatic agents in cosmetic products. The reduction products of N,N-dimethyl fatty acid amides, i.e., N,N-dimethylalkylamines, possess a tertiary amine functionality which can be further derivatized by quaternization. Quaternized amines are industrially significant as cationic surfactants, emulsifiers, and conditioning agents, finding applications in diverse advanced materials such as personal care products, fabric softeners, and corrosion inhibitors. These derivatizations exploit the inherent amphiphilic nature conferred by the long fatty acid chain and the polar amine headgroup.
Advanced Analytical Characterization of N,n Dimethyl Soya Fatty Acid Amides
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of N,N-dimethyl soya fatty acid amides. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of the nuclei.
In the ¹H NMR spectrum of a representative N,N-dimethyl fatty acid amide, characteristic signals confirm the structure. The protons of the N,N-dimethyl group typically appear as a singlet at approximately 2.9 ppm. The methylene (B1212753) protons adjacent to the carbonyl group (α-CH₂) resonate at around 2.3 ppm as a triplet. The long alkyl chains of the fatty acid components show a large, complex signal for the bulk methylene groups (-CH₂-)n at about 1.2-1.4 ppm and a terminal methyl group (-CH₃) triplet near 0.9 ppm. Protons on carbons adjacent to double bonds (allylic protons) would appear in the 2.0-2.2 ppm region, while vinylic protons are found further downfield between 5.3 and 5.4 ppm.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide is typically observed around 173 ppm. The N,N-dimethyl carbons give rise to signals in the range of 35-38 ppm. researchgate.net The α-methylene carbon appears at approximately 35 ppm. The bulk of the methylene carbons in the fatty acid chain produce a dense set of signals around 22-34 ppm, with the terminal methyl carbon appearing at about 14 ppm. Carbons involved in double bonds (olefinic carbons) are found in the 128-130 ppm region. researchgate.net The disappearance of glycerol (B35011) methine and methylene carbon signals, which are present in the parent soybean oil, and the appearance of new signals corresponding to the N,N-dimethyl and adjacent methylene groups confirm the formation of the amide. researchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for N,N-Dimethyl Soya Fatty Acid Amides
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -C(O)N(CH₃)₂ | ~ 2.9 (singlet) | ~ 173 (C=O), ~ 35-38 (N-CH₃) |
| -CH₂-C(O)- | ~ 2.3 (triplet) | ~ 35 |
| -(CH₂)n- | ~ 1.2-1.4 (multiplet) | ~ 22-34 |
| -CH=CH- | ~ 5.3-5.4 (multiplet) | ~ 128-130 |
| -CH₂-CH=CH- | ~ 2.0-2.2 (multiplet) | ~ 27 |
| -CH₃ | ~ 0.9 (triplet) | ~ 14 |
Note: The exact chemical shifts can vary depending on the specific fatty acid composition and the solvent used.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups present in N,N-dimethyl soya fatty acid amides. The FTIR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific bond vibrations.
A prominent feature in the FTIR spectrum of fatty acid amides is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group, which typically appears in the region of 1630-1680 cm⁻¹. aip.orgaip.org The C-N stretching vibration of the amide is generally observed around 1280-1175 cm⁻¹. aip.org The N-H stretching bands, which are characteristic of primary and secondary amides, are absent in N,N-disubstituted amides. aip.org
The long hydrocarbon chains of the soya fatty acids give rise to strong, sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in methylene (-CH₂) and methyl (-CH₃) groups, typically found between 2850 and 3000 cm⁻¹. aip.org Specifically, the asymmetric and symmetric CH₂ stretching vibrations appear around 2922 cm⁻¹ and 2852 cm⁻¹, respectively. If unsaturated fatty acids are present, a C=C stretching vibration may be observed around 1650 cm⁻¹, and the =C-H stretching can be seen just above 3000 cm⁻¹. The presence of these characteristic bands confirms the successful conversion of soybean oil to the corresponding N,N-dimethyl amides. researchgate.net
Table 2: Key FTIR Absorption Bands for N,N-Dimethyl Soya Fatty Acid Amides
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O (Amide I) | Stretching | 1630 - 1680 |
| C-N | Stretching | 1280 - 1175 |
| -CH₂-, -CH₃ | C-H Stretching | 2850 - 3000 |
| -CH₂- | C-H Bending (Scissoring) | ~ 1465 |
| -CH₃ | C-H Bending (Asymmetric) | ~ 1460 |
| -CH₃ | C-H Bending (Symmetric) | ~ 1375 |
Chromatographic Separation and Detection Methods
Due to the nature of "Amides, soya, N,N-di-Me" as a mixture of amides derived from various fatty acids (e.g., palmitic, stearic, oleic, linoleic, and linolenic acids), chromatographic techniques are essential for separating the individual components before their identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like fatty acid amides. researchgate.net The sample is first vaporized and separated based on the boiling points and polarity of its components in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The electron ionization (EI) mass spectra of N,N-dimethyl fatty acid amides exhibit characteristic fragmentation patterns that are useful for their identification. researchgate.net The molecular ion peak (M⁺) may be observed, though it can be weak for long-chain amides. A prominent fragment is often the McLafferty rearrangement product, which results from the cleavage of the Cα-Cβ bond and is characteristic of fatty acid derivatives. Another key fragmentation involves the cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of an acylium ion [R-C=O]⁺. The base peak in the mass spectrum of N,N-dimethylaminopropylamides of fatty acids is often a characteristic peak that aids in identification. researchgate.net Derivatization techniques, such as using picolinyl esters or dimethyloxazoline derivatives, can also be employed to facilitate structural analysis by directing fragmentation to specific locations on the fatty acid chain. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile and thermally labile compounds, making it a powerful alternative or complement to GC-MS for analyzing N,N-dimethyl soya fatty acid amides. nih.gov The separation is achieved in the liquid phase, typically using a reversed-phase column where components are separated based on their hydrophobicity.
In LC-MS analysis of fatty acid amides, Electrospray Ionization (ESI) is a commonly used soft ionization technique that typically produces protonated molecules [M+H]⁺ in the positive ion mode. nih.govfrontiersin.org This allows for the determination of the molecular weight of each component in the mixture. Tandem mass spectrometry (MS/MS) can be performed on the parent ions to induce fragmentation and obtain structural information. nih.govnih.gov The fragmentation patterns can help to identify the specific fatty acid chain attached to the dimethylamine (B145610) group. For instance, a study on various fatty acid amides in vegetable oils used UPLC/Q-TOF MSMS to identify and quantify the compounds based on their retention times, parent ion m/z values, and characteristic fragment ions. nih.govfrontiersin.orgnih.gov
Table 3: Example LC-MS Parameters for Fatty Acid Amide Analysis
| Parameter | Setting |
| Column | C18 Reversed-Phase |
| Mobile Phase | Gradient of Acetonitrile and Water (often with formic acid) frontiersin.org |
| Ionization Mode | Electrospray Ionization (ESI), Positive nih.govfrontiersin.org |
| Capillary Voltage | ~3.0 kV nih.govfrontiersin.org |
| Desolvation Temperature | ~320°C nih.govfrontiersin.org |
| Detection | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and monitoring of the synthesis of N,N-dimethyl soya fatty acid amides. uad.ac.idosti.gov It can be used to separate the amide products from the starting materials (triglycerides) and byproducts. taylorandfrancis.com
In a typical TLC analysis, a silica (B1680970) gel plate is used as the stationary phase. The sample is spotted onto the plate, which is then developed in a chamber containing a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. researchgate.netresearchgate.net The components of the mixture migrate up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. Fatty acid amides, being more polar than triglycerides but less polar than free fatty acids, will have a characteristic retention factor (Rf) value under specific conditions. Visualization of the separated spots can be achieved using various methods, such as iodine vapor, potassium permanganate (B83412) stain, or by using plates with a fluorescent indicator that allows for visualization under UV light. hebmu.edu.cn
Quantitative Analysis Methodologies
The accurate quantification of N,N-Dimethyl Soya Fatty Acid Amides in various samples is critical for understanding their properties and applications. Methodologies for quantitative analysis primarily rely on chromatographic techniques coupled with sensitive detectors. The choice of method often depends on the sample matrix, the concentration of the analyte, and the required level of precision and accuracy.
For determining the concentration of fatty acid amides in vegetable oils, including soybean oil, liquid chromatography-mass spectrometry (LC-MS) is a frequently employed method. nih.govnih.gov Studies have successfully established and validated methods for the quantitative determination of various fatty acid amides in edible oils. nih.gov For instance, a study on 11 edible vegetable oils, including soybean oil, utilized LC-MS to quantify six different fatty acid amides, demonstrating the technique's efficacy. nih.govresearchgate.net The total content of these amides in non-decolorized soybean oil was found to be 16.76 ± 1.27 µg/mL. nih.govresearchgate.net
Gas chromatography (GC) is another powerful tool for the quantification of N,N-dimethyl amides. GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is used for these analyses. For accurate quantification using GC, specific response factors for different amide structures are necessary. For example, the response factor for arachidoyl (C20:0) N,N-dimethyl amide has been used to quantify all dimethyl amides in a sample. acs.org The use of an internal standard, such as 5-α-cholestane, which does not interfere with the native compounds, is also a common practice in GC-based quantification. acs.org
The development of reliable analytical methods requires rigorous validation according to established guidelines. Key validation parameters include linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). For example, a GC-MS method for amide compound analysis demonstrated good linearity within a concentration range of 0.01-10 mg/L, with correlation coefficients greater than 0.9995 and a detection limit of 0.01 mg/kg. google.com Similarly, LC-MS/MS methods for fatty acid amides have shown detection limits in the range of 0.3-3 ng/mL. researchgate.net
Table 1: Quantitative Analysis of Fatty Acid Amides in Soybean Oil via LC-MS This interactive table presents data on the concentration of various fatty acid amides found in non-decolorized soybean oil.
| Compound | Concentration (µg/mL) |
| Linoleoyl ethanolamide | 7.28 ± 0.70 |
| Linoleamide | 5.50 ± 0.26 |
| Oleoyl ethanolamide | 1.52 ± 0.12 |
| Palmitic amide | 0.93 ± 0.23 |
| Oleamide (B13806) | 1.22 ± 0.02 |
| Octadecanamide | 0.31 ± 0.03 |
| Total Amides | 16.76 (sum of means) |
| Data sourced from a study on fatty acid amides in edible vegetable oils. researchgate.net |
Table 2: Example Parameters for Quantitative GC-MS Analysis of Amide Compounds This interactive table outlines typical instrumental parameters for the quantitative analysis of amide compounds using Gas Chromatography-Mass Spectrometry.
| Parameter | Setting |
| Gas Chromatography (GC) | |
| Chromatographic Column | Rxi-624sil MS, 60m, 0.32mm ID, 1.8 µm thickness |
| Column Temperature Program | Initial 40-60°C (hold 2-4 min), ramp 10-25°C/min to 260-290°C (hold 1-3 min) |
| Injector Temperature | 230-280°C |
| Carrier Gas | Helium, Flow Rate: 1-1.3 mL/min |
| Mass Spectrometry (MS) | |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Impact (EI), 70eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis |
| Parameters are based on a validated method for analyzing amide compounds. google.com |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures like those derived from soybeans. nih.gov These techniques provide the high selectivity and sensitivity needed to identify and quantify specific components such as N,N-Dimethyl Soya Fatty Acid Amides within a multifaceted matrix. tandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone hyphenated technique for the analysis of volatile and semi-volatile compounds. tandfonline.com It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nih.gov A routine GC-MS analysis method has been developed for fatty acid N,N-dimethylaminopropylamides from vegetable oils. researchgate.net
In GC-MS, the electron ionization (EI) mass spectra of N,N-dimethyl fatty acid amides exhibit characteristic fragmentation patterns that are crucial for their structural elucidation and identification. researchgate.netnist.gov For quantification purposes, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only specific ions corresponding to the target analyte. For qualitative analysis, a full scan (SCAN) mode is used to obtain the complete mass spectrum. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative, particularly for compounds that are non-volatile or thermally labile. ddtjournal.com The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is recognized as one of the most prominent analytical techniques due to its inherent selectivity and sensitivity. ddtjournal.comnih.gov
In the context of soya fatty acid amides, LC-MS methods have been extensively used for both qualitative and quantitative analysis in edible oils. nih.govnih.gov The analysis often involves using a C18 column for separation. frontiersin.org For complex biological samples, a sample preparation step, such as solid-phase extraction (SPE), may be required to remove interfering matrix components before LC-MS analysis. acs.orgresearchgate.net The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive detection, which is essential when dealing with analytes present at low concentrations in a complex matrix. researchgate.netnih.gov
Table 3: Illustrative GC-MS Conditions for Fatty Acid Amide Analysis This interactive table provides an example of the settings used for analyzing fatty acid amide derivatives.
| Parameter | Setting |
| Gas Chromatography (GC) | |
| Column | Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) |
| Carrier Gas | Helium |
| Flow Rate | 2 mL/min |
| Mass Spectrometry (MS) | |
| Ionization | Electron Impact (EI) |
| Collision Gas | Argon |
| Retention Time (Example) | 8.5 min for N,N-dimethylbenzamide |
| Conditions based on a method for determining dimethylamine impurity by derivatizing to an N,N-dimethyl amide. nih.gov |
Intermolecular Interactions and Solution Behavior of N,n Dimethyl Soya Fatty Acid Amides
Role in Solvency and Dissolution Processes
The dual character of N,N-dimethyl soya fatty acid amides makes them excellent solvents with high solvency power for a wide range of chemical compounds. epo.org The polar amide head can effectively solvate polar molecules and ionic species, while the nonpolar hydrocarbon tail can interact with and dissolve nonpolar substances like oils, waxes, and many organic active ingredients. This amphiphilicity allows them to act as compatibilizers in complex mixtures.
In dissolution processes, these amides function by disrupting the intermolecular forces within a solute. For instance, when dissolving a crystalline organic solid, the amide molecules can penetrate the crystal lattice. The polar head group interacts with any polar sites on the solute molecule, while the nonpolar tail interacts with its hydrophobic regions. This combined interaction overcomes the solute-solute forces, leading to its dissolution. This property is particularly valuable in agrochemical formulations, where they are used to create stable emulsifiable concentrates (EC) or soluble liquids (SL) by dissolving active ingredients that have poor water solubility. agropages.com Their use in solvent systems like N,N-dimethylacetamide (DMAc) with lithium chloride for dissolving complex polymers like cellulose (B213188) highlights the powerful solvency of the amide functional group. researchgate.net
Table 2: Typical Fatty Acid Composition of Soya Amide Precursor (Soybean Oil)
| Fatty Acid | Carbon Chain | Typical Percentage (%) |
| Linoleic Acid | C18:2 | 50-57 |
| Oleic Acid | C18:1 | 19-30 |
| Palmitic Acid | C16:0 | 9-13 |
| Linolenic Acid | C18:3 | 5-11 |
| Stearic Acid | C18:0 | 2-5 |
Note: This composition dictates the structure of the hydrophobic tail of the resulting N,N-dimethyl soya fatty acid amide. google.com
Formation of Aggregates and Micelles in Solution
In aqueous solutions, N,N-dimethyl soya fatty acid amides exhibit surfactant-like behavior. Above a specific concentration, known as the critical micelle concentration (CMC), these molecules spontaneously self-assemble into organized aggregates such as micelles. mdpi.com This process is primarily driven by the hydrophobic effect. The nonpolar fatty acid tails are expelled from the water, clustering together to form a hydrophobic core, while the polar N,N-dimethyl amide head groups form an outer shell that remains in contact with the surrounding water molecules. nih.gov
The formation of these aggregates is a key aspect of their functionality as detergents, emulsifiers, and formulation aids. gerli.com Research on similar amide-containing surfactants has shown that factors like the length of the hydrophobic chain significantly influence the CMC; longer chains generally lead to a lower CMC. mdpi.comnih.gov The aggregation process is thermodynamically driven, and studies on related compounds show it is often an enthalpy-driven process. nih.gov Techniques such as dynamic light scattering and cryo-electron microscopy can reveal the formation of various aggregate structures, including stable vesicles, in aqueous solutions. mdpi.comnih.gov
Interactions with Other Chemical Species in Formulations
These amides are key components in microemulsions, which are thermodynamically stable, clear dispersions of oil and water. google.comnih.gov In such systems, they interact with co-surfactants (like alcohols) and oils to create the optimal interfacial curvature required for microemulsion formation. nih.gov Their strong solvency allows for the incorporation of both oil-soluble and water-soluble active ingredients within these microemulsion systems. googleapis.com Studies on similar nonionic surfactants show that the molecular volume of the oil phase can significantly affect how it is incorporated into the microemulsion structure. nih.gov Furthermore, the amide group can engage in hydrogen bonding with other formulation components like water, alcohols, or even active ingredients, further enhancing the stability and integrity of the formulation. pku.edu.cn
Phase Behavior in Multicomponent Systems
The phase behavior of multicomponent systems containing N,N-dimethyl soya fatty acid amides is complex and highly dependent on the composition and temperature of the system. nih.govrsc.org As a nonionic surfactant and solvent, the addition of N,N-dimethyl soya fatty acid amide to a system of oil and water can lead to the formation of various phases beyond simple immiscible layers.
Depending on the relative concentrations of the amide, oil, and water, the system can transition from a simple solution to:
Oil-in-water (o/w) or water-in-oil (w/o) emulsions : Dispersions of one liquid in the other, stabilized by the amide acting as an emulsifier. mdpi.com
Microemulsions : Thermodynamically stable, isotropic, and often transparent or translucent single-phase systems. nih.govgoogle.com The transition to a microemulsion phase is highly desirable in many applications for its stability and high solubilization capacity.
Liquid crystalline phases : At higher surfactant concentrations, more ordered structures like lamellar or hexagonal phases can form.
The phase behavior is also sensitive to temperature. For nonionic surfactants, a phenomenon known as the cloud point or phase inversion temperature (PIT) is often observed. As the temperature increases, the hydration of the polar head groups decreases, which can cause an o/w microemulsion to invert to a w/o microemulsion, often passing through a cloudy, multiphase region. nih.gov Understanding and controlling this phase behavior is critical for designing stable and effective formulations for applications ranging from agrochemicals to personal care products. agropages.comgoogleapis.com
Applications in Sustainable Chemical Processes and Materials Science
Utilization as Green Solvents and Co-solvents
In the quest for greener alternatives to conventional volatile organic compounds (VOCs), Amides, soya, N,N-di-Me and related soy-based methyl esters are emerging as promising green solvents. acs.org Derived from renewable soybean oil, these compounds present a more sustainable and environmentally benign profile compared to their petroleum-based counterparts. acs.org
Methyl soyate, a closely related soy-derived compound, is recognized for its low VOC content, high flash point, and low toxicity, making it a safer choice for both industrial and consumer applications. acs.org While direct research on the solvent properties of this compound is expanding, its structural similarity to other established bio-solvents suggests its potential as an effective and eco-friendly medium for various chemical reactions and formulations. The biodegradability of soy-based products further enhances their appeal as a sustainable solvent option. agropages.com
Role in Agrochemical Formulation Enhancement
The agricultural industry is increasingly adopting sustainable solutions to enhance crop protection and yield. Fatty acid amides derived from sources like soybean oil play a crucial role as adjuvants in agrochemical formulations. agropages.comjustia.com These adjuvants are added to pesticides and herbicides to improve their efficacy and delivery.
Integration into Advanced Lubricant Compositions for Fuels
The demand for high-performance and environmentally friendly lubricants has driven research into bio-based additives. This compound, and its derivatives are being integrated into advanced lubricant compositions to enhance their properties. ontosight.aitandfonline.com These soy-based amides can function as effective additives in both industrial lubricants and fuels. ontosight.ai
When added to lubricants, these compounds can improve the viscosity index, which is a measure of the lubricant's change in viscosity with temperature. ontosight.ai A higher viscosity index indicates a more stable lubricant that performs well over a wider temperature range. Furthermore, soy-based amides can enhance the thermal and oxidative stability of lubricants, preventing breakdown at high temperatures and extending the lubricant's service life. tandfonline.commdpi.com Research has also indicated that lubricants containing amide-based additives exhibit improved anti-wear properties, reducing friction and protecting machinery components from damage. mdpi.comresearchgate.net
Properties Enhanced by Soya-Based Amide Lubricant Additives
| Property | Enhancement | Reference |
|---|---|---|
| Viscosity Index | Improved stability over a range of temperatures. | ontosight.ai |
| Thermal and Oxidative Stability | Increased resistance to breakdown at high temperatures. | tandfonline.commdpi.com |
| Anti-Wear Properties | Reduced friction and protection of mechanical parts. | mdpi.comresearchgate.net |
Precursors for Polymer Synthesis and Material Modification
The shift towards a circular economy has spurred the development of bio-based polymers. Soybean oil and its derivatives, including amides, are valuable precursors for the synthesis of a new generation of sustainable polymers. mdpi.comsc.edu
Bio-based Monomers for Polymeric Systems
Soybean oil can be chemically modified to produce a variety of monomers that can be polymerized to create materials with diverse properties. sc.edu Research has demonstrated the synthesis of poly(ester amides) from soybean oil, showcasing a viable route to creating biodegradable polymers. researchgate.net These bio-based monomers offer a renewable alternative to traditional petroleum-derived monomers, reducing the carbon footprint of polymer production. mdpi.com
Introduction of Specific Chemical Properties to Materials
The incorporation of soy-based amides into polymer structures can introduce specific and desirable chemical properties to the final material. For example, the amide groups can enhance the mechanical properties, thermal stability, and biodegradability of the resulting polymers. researchgate.net By carefully selecting the soy-derived monomers and polymerization conditions, it is possible to tailor the properties of the resulting materials for specific applications, ranging from biomedical devices to packaging materials. mdpi.comresearchgate.net
Surfactant and Emulsifier Applications in Industrial Formulations
This compound, and related compounds exhibit excellent surfactant and emulsifying properties, making them valuable ingredients in a wide range of industrial and consumer products. ontosight.aiontosight.ai Surfactants reduce the surface tension between liquids or between a liquid and a solid, while emulsifiers help to stabilize mixtures of immiscible liquids, such as oil and water.
Due to their amphiphilic nature, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, soy-based amides are effective in a variety of formulations. ontosight.ai They are used in household and industrial cleaners to help remove dirt and grease. padidehshimi.com In the personal care and cosmetics industries, they are incorporated into products like shampoos, lotions, and creams to act as mild cleansing agents and to create stable emulsions. padidehshimi.comchemaron.com The use of these bio-based surfactants aligns with the growing consumer demand for products made from renewable and sustainable ingredients. soynewuses.org
Industrial Applications of Soya-Based Amide Surfactants and Emulsifiers
| Industry | Application | Function | Reference |
|---|---|---|---|
| Cleaning Products | Household and industrial detergents | Surfactant, grease removal | padidehshimi.com |
| Personal Care | Shampoos, body washes | Mild cleansing agent, foam booster | padidehshimi.comchemaron.com |
| Cosmetics | Creams, lotions | Emulsifier, stabilizer | padidehshimi.com |
| Agriculture | Pesticide and herbicide formulations | Adjuvant, improves spreading and uptake | agropages.comjustia.com |
Environmental Fate and Sustainability Aspects of N,n Dimethyl Soya Fatty Acid Amides
Biodegradation Mechanisms and Pathways
Biodegradation is the breakdown of organic materials by microorganisms. omicsonline.org For N,N-dimethyl soya fatty acid amides, this process is crucial to understanding their environmental impact.
Aerobic Biodegradation Studies
Research on similar tertiary fatty acid amides has indicated that they may be more resistant to transformation by certain bacteria like Pseudomonas aeruginosa and Aeromonas hydrophila compared to primary and secondary amides. nih.govresearchgate.net However, other studies have demonstrated that some tertiary amine-containing compounds can be readily biodegradable. researchgate.net The complex structure of N,N-dimethyl soya fatty acid amides, which are tertiary amides, suggests that their complete breakdown may require the synergistic action of a diverse microbial consortium. researchgate.net
Anaerobic Biodegradation Studies
Anaerobic biodegradation takes place in environments devoid of oxygen, such as in sediments or certain wastewater treatment stages. omicsonline.org While specific data on the anaerobic degradation of N,N-dimethyl soya fatty acid amides is limited, studies on related compounds offer insights. For instance, some fatty acid amides have demonstrated ultimate anaerobic biodegradability, reaching significant percentages of theoretical gas production in screening tests. researchgate.net
The anaerobic degradation of complex organic molecules often involves different microbial pathways than aerobic processes. frontiersin.org For aromatic compounds, for example, the benzoyl-CoA pathway is a central route for ring cleavage under anaerobic conditions. asm.org While soya fatty acid amides are aliphatic, their degradation would similarly rely on specific anaerobic metabolic capabilities of microorganisms.
Microbial Degradation Pathways and Microorganism Identification
The breakdown of fatty acid amides is facilitated by a variety of microorganisms. Bacteria from the genus Pseudomonas have been identified as key players in the degradation of some fatty acid amides. nih.govresearchgate.net For example, a mixed culture of Pseudomonas aeruginosa and Pseudomonas putida was shown to achieve complete mineralization of N-[3-(dimethylamino)propyl] cocoamide. nih.govresearchgate.net This process involved the initial hydrolysis of the amide bond. nih.govresearchgate.net
The enzymes responsible for this initial cleavage are amidases, which are widespread in nature. researchgate.net The subsequent degradation of the fatty acid and amine components is carried out by other specific enzymes and microbial strains. nih.govnih.gov The complete mineralization of N,N-dimethyl soya fatty acid amides likely involves a consortium of different microorganisms, each contributing specific enzymatic capabilities to break down the molecule into simpler compounds like carbon dioxide, water, and ammonia. researchgate.net
Lifecycle Assessment Considerations for Bio-based Amides
A lifecycle assessment (LCA) is a comprehensive method to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction to final disposal. arkema.commdpi.comicm.edu.pl For bio-based amides like N,N-dimethyl soya fatty acid amides, an LCA provides a clearer picture of their sustainability compared to their fossil-fuel-based counterparts. nih.gov
Green Chemistry Principles in Production and Application
The production and application of N,N-dimethyl soya fatty acid amides can be aligned with the twelve principles of green chemistry, which aim to make chemical processes more environmentally friendly. cuestionesdefisioterapia.com
Key Green Chemistry Principles:
| Principle | Application in Soya Amide Production |
| Prevention | Designing synthesis methods that minimize waste. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Use of Renewable Feedstocks | Utilizing soybean oil, a renewable resource, as the primary raw material. ontosight.aigoogle.com |
| Design for Degradation | Creating products that break down into innocuous substances after their use. |
| Catalysis | Employing catalysts to increase reaction efficiency and reduce energy consumption. Enzymatic synthesis, for example, offers a greener alternative to traditional chemical methods. acs.org |
The use of vegetable oils like soybean oil is a cornerstone of producing more sustainable chemicals, including amides. cuestionesdefisioterapia.comresearchgate.net Innovations in enzymatic and catalyst-free synthesis methods are further enhancing the green credentials of these bio-based compounds by reducing the use of hazardous reagents and minimizing energy requirements. acs.orgnih.gov
Renewable Resource Utilization and Circular Economy Implications
The use of N,N-dimethyl soya fatty acid amides is a prime example of renewable resource utilization. By deriving these chemicals from soybeans, a renewable crop, there is a reduced dependence on finite fossil fuels. google.comresearchgate.net This aligns with the broader shift towards a bio-based economy.
Furthermore, the integration of such bio-based and biodegradable materials is a key aspect of a circular economy. mdpi.com In a circular model, resources are kept in use for as long as possible, extracting the maximum value from them before being returned to the biosphere, often through biodegradation. researchgate.netrsc.org N,N-dimethyl soya fatty acid amides, being derived from renewable resources and having the potential for biodegradation, fit well within this framework. They can be used in various applications and, at the end of their life, can be broken down by microorganisms, returning valuable nutrients to the soil and closing the loop. mdpi.comresearchgate.net This contrasts with the linear "take-make-dispose" model associated with many conventional petroleum-based products.
Emerging Research Avenues and Future Perspectives for N,n Dimethyl Soya Fatty Acid Amides
Development of Novel Catalytic Systems
The efficient synthesis of N,N-dimethyl soya fatty acid amides hinges on the development of advanced catalytic systems that offer high yield, selectivity, and sustainability. Research is moving beyond traditional methods towards innovative catalytic solutions.
Heterogeneous catalysts are a major focus due to their ease of separation and recyclability, which are crucial for industrial applications. A notable development is a dual-catalyst system for the one-pot synthesis of N,N-dimethylalkylamines from fatty acids. rsc.orguantwerpen.be This system employs ortho-Nb₂O₅ for the amidation step and a PtVOₓ/SiO₂ catalyst for the subsequent hydrogenation of the in-situ generated fatty amide. rsc.orguantwerpen.be This approach can convert a wide range of natural fatty acids, including those from soya, into the corresponding N,N-dimethyl amides and subsequently to amines with yields up to 90%. rsc.orguantwerpen.be Other research has explored zinc-doped calcium oxide (Zn/CaO) nanospheroids as highly efficient heterogeneous catalysts for the amidation of triglycerides, achieving conversion yields of up to 99%. mdpi.com
Enzymatic catalysis, particularly using lipases, presents a green alternative for amide synthesis under mild, environmentally friendly conditions. biorxiv.orgscielo.br Lipases, such as those from Candida antarctica (immobilized as Novozym 435) and Candida rugosa, can catalyze the amidation of fatty acid methyl esters derived from various oils. biorxiv.org These enzymatic processes can be completed in nearly anhydrous media, and both the solvent and the enzyme can often be recycled. biorxiv.org Boron-mediated amidation reactions, using catalysts like boric acid, have also attracted considerable attention for direct amide formation, often requiring conditions that remove water via azeotropic reflux. acs.orgdur.ac.uk
| Catalyst Type | Example(s) | Key Research Findings | Reference(s) |
| Heterogeneous | ortho-Nb₂O₅ and PtVOₓ/SiO₂ | Enables one-pot reductive amination of fatty acids with high yields (up to 90%). rsc.orguantwerpen.be Catalysts are recyclable. rsc.org | rsc.orguantwerpen.be |
| Zinc-Doped Calcium Oxide (Zn/CaO) | Highly efficient for amidation from triglycerides (99% conversion). mdpi.com Effective under optimized temperature and catalyst loading. mdpi.com | mdpi.com | |
| Enzymatic | Immobilized Lipases (Candida rugosa, Candida antarctica) | Enables synthesis under environmentally friendly conditions. biorxiv.org Solvent and enzyme can be recycled. biorxiv.org Good yields (68-95%) via direct aminolysis of triglycerides. scielo.br | biorxiv.orgscielo.brgoogle.com |
| Homogeneous/Other | Boron-based catalysts (e.g., Boronic acids) | Effective for direct amide formation from carboxylic acids and amines. acs.org Often requires removal of water byproduct. acs.org | acs.orgdur.ac.uk |
Exploration of New Synthetic Pathways
Alongside novel catalysts, researchers are exploring new synthetic routes to produce N,N-dimethyl soya fatty acid amides more efficiently and sustainably. The traditional route involves reacting soya fatty acids or their methyl esters with dimethylamine (B145610). google.com
One of the most promising green methods is the reductive amination of fatty acids and their esters. rsc.orguantwerpen.be This pathway can be achieved in a one-pot process, directly converting the raw material to the final product, which simplifies industrial operations. rsc.org Another established method involves the reaction of fats and oils directly with an aqueous solution of dimethylamine in a closed vessel at high temperatures (100-300 °C). google.com
The aminolysis of fatty acid methyl esters (FAMEs) , derived from soybean oil, is a common pathway. google.com This transesterification reaction is often catalyzed by a base, such as sodium methoxide (B1231860), and proceeds rapidly. google.com A novel approach involves the synthesis of difatty acyl urea (B33335) and ethyl fatty esters from soybean oil and urea, using sodium ethoxide as a catalyst, achieving a 76% conversion. academie-sciences.fr
Enzymatic synthesis also represents a distinct pathway, often referred to as direct aminolysis when triglycerides are used as the starting material. scielo.br This method avoids the high temperatures and pressures associated with some chemical routes. scielo.br Furthermore, methods using propylphosphonic anhydride (B1165640) (T3P®) as a promoter for the direct formation of dialkylamides from carboxylic acids and N,N-dialkylformamides as the amine source are being explored. organic-chemistry.org
Advanced Characterization of Complex Formulations
As N,N-dimethyl soya fatty acid amides are incorporated into increasingly complex products like agrochemical formulations and lubricants, advanced characterization becomes essential to understand their function and interactions. globalresearchonline.netgoogle.com Standard techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to confirm the chemical structure and purity of the synthesized amides. mdpi.comresearchgate.netacs.org
GC-MS, in particular, is crucial for analyzing mixtures of fatty acid amides derived from natural oils, allowing for the identification and quantification of individual amide components based on their specific fragmentation patterns. researchgate.net For instance, when used in lubricant formulations, derivatives of soybean oil have been evaluated for their effect on rheological and tribological properties. globalresearchonline.net Techniques like Brookfield Rheometry are used to test the flow characteristics and viscosity of lubricating oils containing these additives at various temperatures and concentrations. globalresearchonline.net This detailed characterization helps in understanding how the amide structure influences performance, such as enhancing the anti-wear properties of lubricants. globalresearchonline.net
Integration into Next-Generation Bio-based Products
The versatility and favorable environmental profile of N,N-dimethyl soya fatty acid amides make them prime candidates for integration into a new generation of sustainable products.
Green Solvents: These amides are recognized as effective and more environmentally benign solvents. agropages.comrsc.org They are part of a trend moving away from conventional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which face increasing regulatory pressure due to toxicity concerns. agropages.comwhiterose.ac.uk For example, N,N-dimethyl-9-decenamide, a structurally similar bio-derived amide, has been successfully used as a greener solvent for the synthesis of metal-organic frameworks (MOFs). chemrxiv.org
Agrochemicals: In agriculture, N,N-dimethyl soya fatty acid amides are used as solvents and adjuvants in pesticide formulations. painichemical.com They enhance the solubility and stability of active ingredients and can increase their penetration through the plant cuticle, thereby improving the efficacy of fungicides and herbicides. google.compainichemical.com
Lubricants and Tribological Modifiers: Fatty acid amides prepared from soybean oil have been shown to improve the rheological and anti-wear properties of lubricating oils, positioning them as valuable bio-based additives in this sector. globalresearchonline.net
Phase Change Materials (PCMs): Bio-based fatty acid amides synthesized from vegetable oils are being studied for their potential as PCMs for thermal energy storage. acs.orgresearchgate.net These materials can store and release large amounts of latent heat over specific temperature ranges, with latent heats as high as 141 kJ/kg being reported. acs.org
Computational Design and Predictive Modeling for Amide Properties
Computational chemistry is an emerging tool that can accelerate the design and optimization of N,N-dimethyl soya fatty acid amides for specific applications. While extensive dedicated modeling for this specific compound is still developing, the principles are well-established.
Kinetic modeling is one area of application. For the reductive amination process, a kinetic model has been developed to describe how the reaction rate is influenced by key parameters like hydrogen pressure and water content. rsc.orguantwerpen.be This predictive capability is invaluable for process optimization and scale-up.
Predictive models can also be used to estimate crucial physicochemical properties. For instance, properties like polarity, hydrogen bonding capacity, and the octanol-water partition coefficient (LogP) can be calculated using computational methods. agropages.comchemscene.com These parameters are critical for applications such as solvent design and formulation development, helping to predict the solubility of active ingredients or the interaction of the amide with other components in a mixture. agropages.com By simulating different fatty acid chain lengths and modifications, researchers can computationally screen for candidate molecules with desired properties before undertaking expensive and time-consuming laboratory synthesis.
Challenges and Opportunities in Scale-Up and Industrial Implementation
The transition from laboratory-scale synthesis to large-scale industrial production of N,N-dimethyl soya fatty acid amides presents both challenges and significant opportunities.
Challenges:
Catalyst Deactivation and Cost: While novel catalysts show promise, their long-term stability, resistance to poisoning, and cost-effectiveness at an industrial scale need to be rigorously evaluated. rsc.org
Reaction Conditions: Many synthesis routes require specific conditions, such as high temperatures, pressures, or the strict exclusion of water, which can increase capital and operational costs. acs.orggoogle.com
Feedstock Variability: As a bio-based product, the composition of the starting soybean oil can vary, potentially affecting the final product's consistency and properties. This requires robust quality control measures.
Downstream Processing: Purification of the final amide product to meet the high-purity requirements of certain applications can be complex and energy-intensive. google.comgoogle.com
Opportunities:
Sustainability and Green Chemistry: The growing demand for sustainable and biodegradable materials provides a strong market driver. rsc.org N,N-dimethyl soya fatty acid amides, derived from renewable feedstocks, are well-positioned to replace petroleum-based chemicals with less favorable environmental profiles. chemrxiv.org
Valorization of Agricultural Products: Large-scale production offers a route to valorize agricultural commodities like soybean oil, creating additional revenue streams for the bio-economy. rsc.org
Process Intensification: The development of one-pot syntheses and continuous flow processes can lead to more efficient, safer, and cost-effective production, as demonstrated by techno-economic analyses of similar bio-based chemicals. rsc.orguantwerpen.bersc.org
Versatile Applications: The wide range of potential applications, from high-volume uses like solvents and agricultural adjuvants to specialty uses in lubricants and PCMs, creates a diverse and resilient market for the product. globalresearchonline.netsmolecule.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
